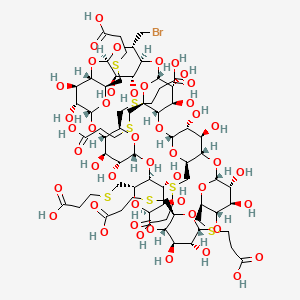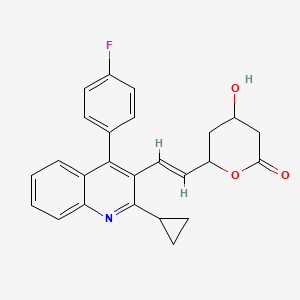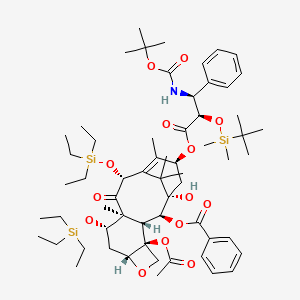![molecular formula C13H10F2N2O2 B13429913 4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a bipyridine core, which is a common structural motif in coordination chemistry and catalysis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto a bipyridine scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. For instance, the use of difluoromethylsulfone as a CF₂H source in the presence of a base like NaHCO₃ and a photocatalyst such as Ir(ppy)₃ under blue LED irradiation has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and scalable difluoromethylation protocols could be potential approaches for industrial production.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bipyridine core can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the bipyridine core can produce partially or fully reduced bipyridine derivatives.
科学的研究の応用
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or imaging agents.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid exerts its effects is largely dependent on its role as a ligand. The bipyridine core can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The difluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity and stability in different chemical environments.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
- 4-(Chloromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
- 4-(Methyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid
Uniqueness
4-(Difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its trifluoromethyl or chloromethyl analogs. Additionally, the difluoromethyl group can enhance the compound’s stability and solubility, making it more suitable for various applications in chemistry and industry.
特性
分子式 |
C13H10F2N2O2 |
|---|---|
分子量 |
264.23 g/mol |
IUPAC名 |
4-(difluoromethyl)-2-methyl-6-pyridin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10F2N2O2/c1-7-11(13(18)19)8(12(14)15)6-10(17-7)9-4-2-3-5-16-9/h2-6,12H,1H3,(H,18,19) |
InChIキー |
IJBPDVRNGWLPOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=N2)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



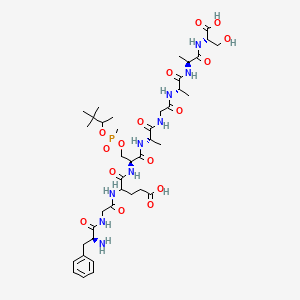

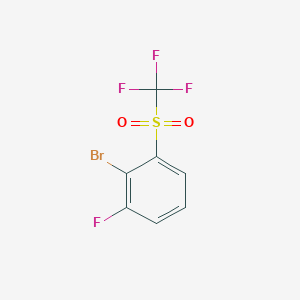
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
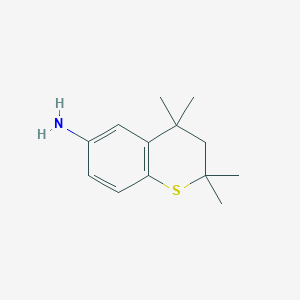
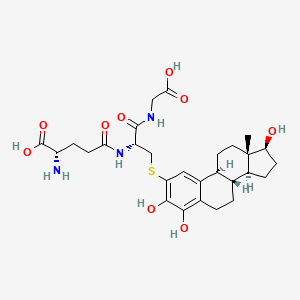
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
